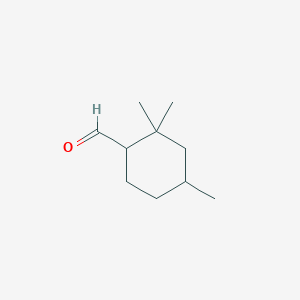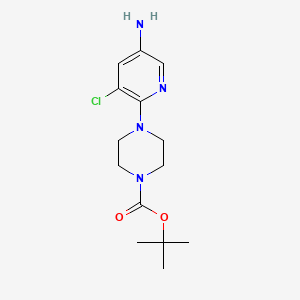
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-2-pyridine, is reacted with an amine to introduce the amino group at the 5-position.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound and its derivatives may have potential therapeutic applications, such as in the treatment of neurological disorders or as antimicrobial agents.
Industry
In the industrial sector, the compound may be used in the synthesis of agrochemicals or as a building block for specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid methyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative may offer unique properties such as increased stability or altered pharmacokinetics compared to other ester derivatives. This can make it more suitable for certain applications, such as in drug development where stability and bioavailability are crucial.
属性
分子式 |
C14H21ClN4O2 |
|---|---|
分子量 |
312.79 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(15)8-10(16)9-17-12/h8-9H,4-7,16H2,1-3H3 |
InChI 键 |
MGJJWQPUNAQTLI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
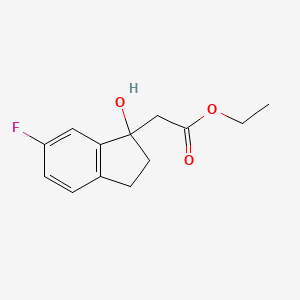
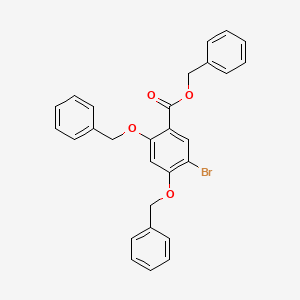
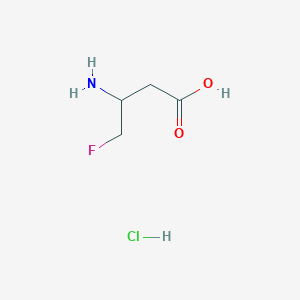
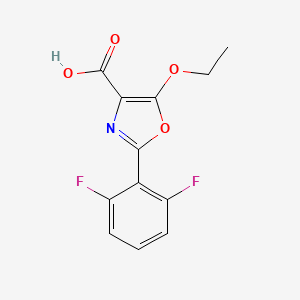
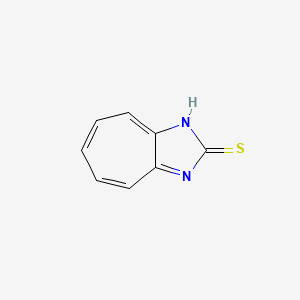
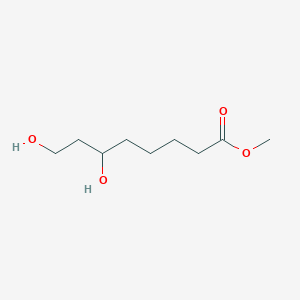
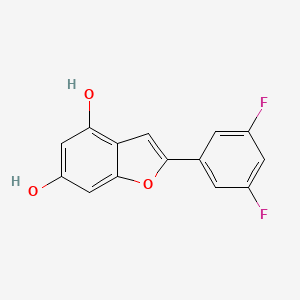
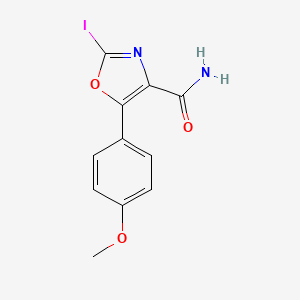
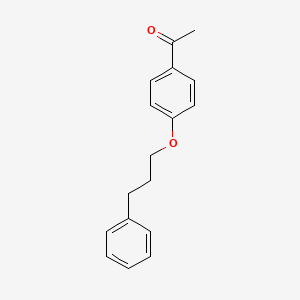
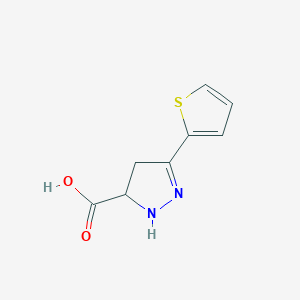
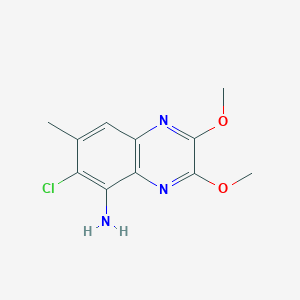
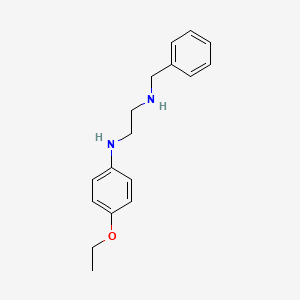
![3-[4-(1H-Indol-3-yl)-piperidine-1-carbonyl]-benzonitrile](/img/structure/B8322338.png)
